1-Stearoyl-2-arachidonoylglycerol
Description
Structure
2D Structure
Properties
Molecular Formula |
C41H72O5 |
|---|---|
Molecular Weight |
645 g/mol |
IUPAC Name |
(1-hydroxy-3-octadecanoyloxypropan-2-yl) (5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoate |
InChI |
InChI=1S/C41H72O5/c1-3-5-7-9-11-13-15-17-19-20-22-24-26-28-30-32-34-36-41(44)46-39(37-42)38-45-40(43)35-33-31-29-27-25-23-21-18-16-14-12-10-8-6-4-2/h11,13,17,19,22,24,28,30,39,42H,3-10,12,14-16,18,20-21,23,25-27,29,31-38H2,1-2H3/b13-11-,19-17-,24-22-,30-28- |
InChI Key |
NSXLMTYRMFVYNT-LGHBDAFPSA-N |
SMILES |
CCCCCCCCCCCCCCCCCC(=O)OCC(CO)OC(=O)CCCC=CCC=CCC=CCC=CCCCCC |
Isomeric SMILES |
CCCCCCCCCCCCCCCCCC(=O)OCC(CO)OC(=O)CCC/C=C\C/C=C\C/C=C\C/C=C\CCCCC |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)OCC(CO)OC(=O)CCCC=CCC=CCC=CCC=CCCCCC |
Synonyms |
1-stearoyl-2-arachidonoyl-sn-glycerol 1-stearoyl-2-arachidonoylglycerol |
Origin of Product |
United States |
Biosynthesis and Precursor Pathways of 1 Stearoyl 2 Arachidonoylglycerol
Generation from Phosphoinositides
The canonical pathway for SAG biosynthesis begins with the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2), a key phospholipid component of cell membranes. nih.govmdpi.com This reaction is catalyzed by specific enzymes that cleave PIP2 to generate two second messengers: inositol (B14025) trisphosphate (IP3) and diacylglycerol.
The enzymatic powerhouse behind the conversion of PIP2 to SAG is a family of enzymes known as phospholipase C (PLC). nih.govechelon-inc.com Specifically, the PLCβ1 isoform plays a prominent role in this process, particularly in the context of neuronal signaling. nih.govmdpi.com The activation of G-protein coupled receptors, such as metabotropic glutamate (B1630785) receptors, triggers the Gαq-dependent activation of PLCβ1. nih.govresearchgate.net This enzyme then hydrolyzes PIP2, leading to the production of 1-stearoyl-2-arachidonoyl-sn-glycerol. nih.govmdpi.comresearchgate.net Research has shown that other PLC isoforms, like PLCβ4 in Purkinje cells, also participate in this pathway downstream of Gαq-coupled receptors. nih.govmdpi.com
The activity of PLCβ1 is further modulated by intracellular calcium levels, acting as a coincidence detector that integrates signals from both G-protein activation and calcium influx. nih.govresearchgate.netnih.gov This intricate regulation ensures that SAG is produced in a spatially and temporally controlled manner, precisely when and where it is needed for downstream signaling events.
The remarkable efficiency of the phosphoinositide pathway in generating SAG is largely due to the specific fatty acid composition of these membrane lipids. nih.gov Phosphoinositides, particularly in the brain, are exceptionally rich in arachidonic acid at the sn-2 position and stearic acid at the sn-1 position. nih.gov In fact, 1-stearoyl-2-arachidonoyl species can constitute between 70% and 90% of the total molecular species of phosphoinositides. nih.gov This high degree of substrate specificity ensures that the hydrolysis of PIP2 by PLCβ1 predominantly yields 1-stearoyl-2-arachidonoylglycerol, making it the major DAG molecular species generated through this pathway. nih.govresearchgate.net
Alternative Biosynthetic Pathways for this Diacylglycerol
While the hydrolysis of phosphoinositides is the primary route for SAG synthesis, the cell employs several alternative pathways to produce this vital lipid messenger. These alternative routes provide metabolic flexibility and can contribute to the SAG pool under different cellular conditions.
From Triacylglycerols: Diacylglycerols, including SAG, can be generated from the breakdown of triacylglycerols (TAGs) through the action of various lipases. nih.gov This "metabolic pathway" represents a potential source of intermediary DAGs that can then be further metabolized. nih.gov
From Phosphatidic Acid: Phosphatidic acid (PA) can be dephosphorylated by enzymes called lipins to yield DAG. nih.gov This pathway provides another avenue for the formation of SAG, linking its synthesis to other lipid metabolic routes. nih.govdrugsense.org
Subcellular Localization of this compound Biosynthesis
The synthesis of this compound is not uniformly distributed throughout the cell but is instead localized to specific subcellular compartments, reflecting its role in targeted signaling events.
The canonical pathway involving PLCβ1 and its substrate PIP2 is primarily localized to the postsynaptic membranes of neurons. nih.govmdpi.com This strategic positioning allows for the "on-demand" synthesis of SAG in response to synaptic activity, where it can then be rapidly converted to 2-AG to act as a retrograde messenger. nih.govmdpi.com
Furthermore, research has revealed that the machinery for 2-AG synthesis, including the precursor-producing enzyme PLCβ1 and the subsequent enzyme diacylglycerol lipase-α (DGLα), is also present in the neuronal nucleus, specifically within the nuclear matrix. nih.govmdpi.com This suggests that SAG biosynthesis and its conversion to 2-AG can occur within the nucleus, hinting at a potential role for this signaling pathway in regulating nuclear events. nih.govmdpi.com The precise localization of the synthesizing enzymes adjacent to their target receptors, such as presynaptic CB1 receptors, ensures efficient and localized signaling. sci-hub.st
Metabolic Conversion and Downstream Products of 1 Stearoyl 2 Arachidonoylglycerol
Enzymatic Hydrolysis to 2-Arachidonoylglycerol (B1664049) (2-AG)
The primary metabolic fate of 1-stearoyl-2-arachidonoylglycerol is its hydrolysis to produce 2-AG and stearic acid. This reaction is catalyzed by specific enzymes known as diacylglycerol lipases (DAGLs).
Diacylglycerol Lipase (B570770) Alpha (DAGLα)-Mediated Conversion
Diacylglycerol lipase alpha (DAGLα) is a key enzyme responsible for the synthesis of 2-AG in the central nervous system. researchgate.net It selectively hydrolyzes the ester bond at the sn-1 position of diacylglycerol molecules, such as this compound, to release the sn-2-arachidonoyl-monoacylglycerol, 2-AG. wikipedia.org
DAGLα exhibits a high degree of substrate specificity, preferentially hydrolyzing diacylglycerols containing arachidonic acid at the sn-2 position. The enzyme's structure includes a catalytic triad (B1167595) of serine, aspartate, and histidine residues within a hydrophobic active site, which is crucial for its catalytic activity. wikipedia.org A regulatory loop, often referred to as a "lid," is believed to control substrate access to this active site. wikipedia.org
Studies utilizing recombinant DAGLα have confirmed its activity with 1-stearoyl-2-arachidonoyl-glycerol as a substrate, monitoring the formation of both stearic acid and 2-AG. nih.gov The enzyme's preference for the sn-1 position ensures the specific production of 2-AG. wikipedia.org Radiometric assays have been developed to measure DAGLα activity using labeled substrates like 1-oleoyl[1-¹⁴C]-2-arachidonoylglycerol, allowing for detailed kinetic analysis. researchgate.net
Table 1: Kinetic Parameters of DAGLα
| Parameter | Value/Characteristic | Source |
|---|---|---|
| Substrate | This compound | nih.gov |
| Products | 2-Arachidonoylglycerol, Stearic Acid | nih.gov |
| Catalytic Mechanism | Serine-Aspartate-Histidine triad | wikipedia.org |
| Specificity | sn-1 position of diacylglycerol | wikipedia.org |
The specific location of DAGLα within cells is critical for its function in "on-demand" endocannabinoid signaling. kcl.ac.uk In the brain, DAGLα is predominantly found in postsynaptic neuronal elements. nih.govnih.gov In cerebellar Purkinje cells, DAGLα is localized on the dendritic surface, particularly concentrated at the base of the spine neck, though it is largely excluded from the main body of the spine head and neck. nih.gov Conversely, in hippocampal pyramidal cells, DAGLα is distributed within the spine head, neck, or both. nih.gov This postsynaptic localization strategically places the enzyme where it can be activated by neurotransmitter signaling to produce 2-AG, which then acts as a retrograde messenger on presynaptic cannabinoid receptors (CB1). nih.gov DAGLα has also been identified in the neuronal nuclear matrix.
The activity of DAGLα is tightly controlled by several mechanisms to ensure that 2-AG is synthesized only when needed. The activation of Gq-coupled receptors, such as metabotropic glutamate (B1630785) receptors (mGluRs), is a primary trigger for DAGLα activity. nih.gov This receptor activation leads to the production of diacylglycerol, the substrate for DAGLα. nih.gov
Calcium ions (Ca2+) also play a significant regulatory role. An increase in intracellular Ca2+ concentration can enhance DAGLα activity. Furthermore, scaffold proteins like Homer are involved in organizing the signaling complex, bringing DAGLα into close proximity with mGluRs and other necessary components to facilitate efficient 2-AG synthesis. nih.gov Phosphorylation is another key regulatory mechanism, with numerous phosphorylation sites identified on the regulatory loop of the enzyme. wikipedia.orgnih.gov
Diacylglycerol Lipase Beta (DAGLβ)-Mediated Conversion
Diacylglycerol lipase beta (DAGLβ) is another isoform capable of hydrolyzing this compound to produce 2-AG. nih.govnih.gov While structurally similar to DAGLα, it has distinct roles and localization patterns. nih.govnih.gov
DAGLβ is expressed in various tissues, including the brain, liver, and immune cells like macrophages and microglia. wikipedia.orgnih.gov In the brain, while DAGLα is considered the primary enzyme for 2-AG synthesis related to synaptic plasticity, DAGLβ also contributes. nih.govnih.gov Studies in cultured autaptic hippocampal neurons have shown that both DAGLα and DAGLβ cooperate in producing 2-AG for both depolarization-dependent and group I mGluR-mediated endocannabinoid signaling. nih.gov
In terms of localization within neurons, DAGLβ has been found to have a more diffuse dendritic and somatic expression pattern compared to the more localized expression of DAGLα in spines. nih.gov This suggests that DAGLβ might be involved in a more widespread, or "volume," production of 2-AG, particularly during periods of strong neuronal activation. nih.gov Outside the nervous system, DAGLβ plays a significant role in regulating 2-AG levels in the liver and is involved in pro-inflammatory signaling in immune cells. wikipedia.orgnih.gov
Table 2: Comparison of DAGLα and DAGLβ
| Feature | DAGLα | DAGLβ | Source |
|---|---|---|---|
| Primary Brain Localization | Postsynaptic spines | Diffuse dendritic/somatic | nih.govnih.gov |
| Primary Role in CNS | Major enzyme for synaptic plasticity | Cooperates in 2-AG production, especially under strong stimulation | researchgate.netnih.govnih.gov |
| Role in Liver | Minor | Major regulator of 2-AG levels | nih.gov |
| Role in Immune Cells | Less defined | Regulates pro-inflammatory signaling | wikipedia.org |
Other Metabolic Fates and Derivatives of this compound (e.g., incorporation into complex lipids, oxidation)
Beyond its phosphorylation to phosphatidic acid, this compound can be channeled into other metabolic pathways. A primary fate is its incorporation into more complex lipids, particularly triacylglycerols (triglycerides). nih.gov SAG can serve as a backbone for the addition of a third fatty acid, leading to the formation of various triacylglycerol species. nih.gov This represents a key step in energy storage and lipid biosynthesis.
The arachidonic acid moiety at the sn-2 position makes SAG susceptible to oxidation. mdpi.com The four double bonds in the arachidonoyl chain are targets for both enzymatic and non-enzymatic oxidation reactions. mdpi.com While much of the research has focused on the oxidation of 1-palmitoyl-2-arachidonoyl-sn-glycero-3-phosphocholine (PAPC), the principles apply to SAG as well. mdpi.com This oxidation can generate a diverse array of oxidized lipid products, which can have significant biological activities. mdpi.com For example, oxidized phospholipids (B1166683) are known to be involved in inflammatory processes and the pathogenesis of conditions like atherosclerosis. mdpi.comcaymanchem.com
Furthermore, SAG is a potent endogenous activator of several isoforms of Protein Kinase C (PKC), a key family of enzymes in signal transduction that regulate numerous cellular processes including cell growth, apoptosis, and carcinogenesis. exlibrisgroup.comechelon-inc.comsigmaaldrich.com It can also serve as a precursor for the generation of other signaling molecules. For instance, the enzymatic cleavage of SAG can release arachidonic acid, which is the substrate for the synthesis of eicosanoids, a large family of potent signaling molecules that includes prostaglandins (B1171923), thromboxanes, and leukotrienes.
| Metabolic Pathway | Key Product(s) | Functional Significance | Reference |
|---|---|---|---|
| Incorporation into Complex Lipids | Triacylglycerols (e.g., TG(18:0/20:4/various)) | Energy storage, lipid biosynthesis. | nih.gov |
| Oxidation | Oxidized SAG derivatives | Generation of biologically active lipids, potential role in inflammation and disease. | mdpi.com |
| Activation of Signaling Enzymes | (No new product) | Allosteric activation of Protein Kinase C (PKC) isoforms. | echelon-inc.comsigmaaldrich.com |
| Precursor for Other Mediators | Arachidonic acid | Substrate for eicosanoid biosynthesis. | nih.gov |
Direct Involvement of 1 Stearoyl 2 Arachidonoylglycerol in Cellular Signaling
Activation of Protein Kinase C (PKC) Isoforms by 1-Stearoyl-2-arachidonoylglycerol
As a diacylglycerol, this compound is a well-established endogenous activator of the Protein Kinase C (PKC) family of enzymes. sigmaaldrich.com PKC represents a family of serine/threonine kinases that are central regulators of cellular signaling. nih.gov Upon generation, SAG recruits PKC isoforms from the cytosol to the cellular membranes, where it allosterically activates them, leading to the phosphorylation of a multitude of target proteins. caymanchem.comsigmaaldrich.com This activation is a key mechanism through which extracellular signals are transduced into intracellular responses.
The interaction between SAG and PKC is not uniform across all isoforms; rather, it exhibits a degree of specificity that allows for tailored cellular responses. Research indicates that SAG is a potent activator of several PKC isoforms, often at nanomolar concentrations. caymanchem.com
Classical PKCs (cPKCs): In vitro assays have demonstrated that SAG effectively activates classical PKC isoenzymes, such as PKCα and PKCβ. nih.gov The translocation of PKCβII to the nucleus, a key step in its activation during the G2/M phase of the cell cycle, has been linked specifically to the generation of nuclear SAG. nih.gov
Novel PKCs (nPKCs): SAG also demonstrates significant stimulatory effects on novel PKC isoforms, including PKCδ and PKCε. caymanchem.commedchemexpress.com While one study suggested SAG was less effective in activating PKC-delta compared to classical isoforms, other research confirms its potent activation of PKCδ. caymanchem.comnih.gov
Atypical PKCs (aPKCs): The activation of atypical PKC isoforms is generally considered to be independent of diacylglycerol.
The differential activation of these isoforms by SAG is crucial, as each isoform can have distinct downstream targets and physiological roles.
Activation of PKC Isoforms by this compound
| PKC Isoform | Activation by SAG | Reference |
|---|---|---|
| PKCα (alpha) | Potently Activated | caymanchem.comnih.govmedchemexpress.com |
| PKCβ (beta) | Activated (specifically PKCβII) | nih.govmedchemexpress.com |
| PKCγ (gamma) | Stimulatory Effect | medchemexpress.com |
| PKCδ (delta) | Potently Activated (some conflicting reports) | caymanchem.comnih.govmedchemexpress.com |
| PKCε (epsilon) | Potently Activated | caymanchem.commedchemexpress.com |
Through its activation of PKC isoforms and other effectors, SAG is deeply implicated in the regulation of fundamental cellular processes that are often dysregulated in cancer. sigmaaldrich.com
Cell Growth and Proliferation: The activation of PKCβII by nuclear SAG during the G2/M phase transition highlights a specific role for this lipid in controlling cell cycle progression and proliferation. nih.govscholarhub.vn
Survival and Apoptosis: The balance between cell survival and programmed cell death (apoptosis) is influenced by SAG-mediated signaling. The endocannabinoid 2-arachidonoylglycerol (B1664049) (2-AG), which is synthesized from SAG, can induce apoptosis in certain cell types. nih.govresearchgate.net Furthermore, signaling pathways downstream of DAG, such as the Akt pathway, are critical for cell survival, and their modulation can influence apoptotic outcomes. mdpi.com
Carcinogenesis: As a key signaling node, the DAG-PKC axis is involved in carcinogenesis. sigmaaldrich.com The components of the endocannabinoid system, for which SAG is a precursor, are known to modulate signaling pathways involved in cancer proliferation, migration, and angiogenesis. mdpi.com For instance, levels of 1-stearoyl-2-arachidonoyl-sn-glycero-3-PC (SAPC), a related phospholipid, are found to be increased in the invasive regions of certain tumor tissues. caymanchem.com
Interaction with Ras Activator Proteins (e.g., RasGRP)
Beyond its canonical role as a PKC activator, SAG can directly engage other signaling proteins. Notably, SAG interacts with Ras guanine (B1146940) nucleotide-releasing proteins (RasGRPs), a family of Ras activators that possess a DAG-binding domain. caymanchem.com This interaction occurs independently of PKC signaling. caymanchem.com Research has shown that SAG competitively binds to the Ras activator RasGRP in Jurkat T-cells. caymanchem.com This binding modulates the activation of the MAP kinase pathway, another critical signaling cascade that regulates cell proliferation, differentiation, and survival. caymanchem.com
Interaction of this compound with RasGRP
| Target Protein | Type of Interaction | Binding Affinity (Ki) | Cell Type | Reference |
|---|---|---|---|---|
| RasGRP | Competitive Binding | 4.49 µM | Jurkat T-cells | caymanchem.com |
Modulation of Ion Channels (e.g., Transient Receptor Potential Channels TRPC3/6, Nonselective Cation Channels)
This compound is a direct modulator of specific ion channels in the plasma membrane, influencing ion influx and cellular excitability.
Transient Receptor Potential Channels (TRPC): SAG is an activator of TRPC3 and TRPC6, which are non-selective cation channels. sigmaaldrich.com This activation is thought to be a direct effect of the lipid on the channel protein, independent of PKC, and leads to an influx of cations, including calcium. researchgate.net Diacylglycerols are now commonly used as experimental stimulators for the TRPC3/6/7 subfamily of channels. researchgate.net
Nonselective Cation Channels (NSCC): In airway smooth muscle cells, SAG has been shown to augment the activity of nonselective cation channels (NSCCs). medchemexpress.com
Modulation of Ion Channels by this compound
| Ion Channel | Effect of SAG | Reference |
|---|---|---|
| TRPC3 | Activation | sigmaaldrich.comresearchgate.net |
| TRPC6 | Activation | sigmaaldrich.comresearchgate.net |
| Nonselective Cation Channels (NSCC) | Augments Activity | medchemexpress.com |
Function as a Lipid Second Messenger
This compound perfectly fits the definition of a lipid second messenger. sigmaaldrich.comcaymanchem.com Its synthesis is triggered "on demand" by the activation of cell surface receptors, which leads to the enzymatic hydrolysis of precursor phospholipids (B1166683) in the cell membrane, such as phosphatidylinositol 4,5-bisphosphate (PIP₂). sigmaaldrich.comnih.gov Once produced, SAG remains within the membrane where it diffuses and binds to specific intracellular effector proteins like PKC and RasGRP, activating them and initiating downstream signaling cascades. caymanchem.com Furthermore, it serves as the direct precursor for the synthesis of the endocannabinoid 2-arachidonoylglycerol (2-AG), which itself functions as a retrograde synaptic messenger in the nervous system, further extending the signaling reach of its parent molecule. nih.govnih.gov
Physiological and Pathophysiological Implications of 1 Stearoyl 2 Arachidonoylglycerol Metabolism and Signaling
Neurobiological Functions and Endocannabinoid System Integration
Within the central nervous system, 1-SAG is intricately linked with the endocannabinoid system, a widespread neuromodulatory network that influences a vast array of physiological processes.
1-SAG is a key intermediate in the canonical pathway of 2-AG synthesis, which is fundamental to retrograde signaling at synapses. nih.govnih.gov This process is initiated by the activation of postsynaptic receptors, such as group I metabotropic glutamate (B1630785) receptors (mGluR1/5), which triggers the Gαq-dependent activation of phospholipase Cβ1 (PLCβ1). nih.gov PLCβ1 then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2), a membrane phospholipid, to generate 1-SAG. nih.gov In fact, 1-stearoyl-2-arachidonoyl species constitute a significant portion, between 70% and 90%, of the total molecular species in phosphoinositides, ensuring an efficient supply for this pathway. nih.gov
Following its synthesis, 1-SAG is rapidly converted to 2-AG by the enzyme diacylglycerol lipase (B570770) α (DAGLα). nih.govnih.gov 2-AG, being a lipid-soluble molecule, then diffuses from the postsynaptic neuron across the synaptic cleft to the presynaptic terminal. There, it binds to and activates presynaptic CB1 cannabinoid receptors, leading to the inhibition of further neurotransmitter release. nih.govnih.gov This entire sequence, from receptor activation to the retrograde action of 2-AG, allows for the precise, on-demand modulation of synaptic strength. The critical role of DAGLα in this process has been demonstrated in knockout mice, where the absence of this enzyme leads to a complete loss of endocannabinoid-mediated retrograde synaptic suppression in various brain regions. nih.gov
The table below summarizes the key molecular players in 2-AG-mediated retrograde signaling originating from 1-SAG.
| Component | Function | Cellular Location |
| Phospholipase Cβ1 (PLCβ1) | Hydrolyzes PIP2 to produce 1-SAG. | Postsynaptic membrane |
| 1-Stearoyl-2-arachidonoylglycerol (1-SAG) | Precursor to 2-AG. | Postsynaptic membrane |
| Diacylglycerol lipase α (DAGLα) | Converts 1-SAG to 2-AG. | Postsynaptic neuron |
| 2-Arachidonoylglycerol (B1664049) (2-AG) | Retrograde messenger. | Diffuses from postsynaptic to presynaptic terminal |
| CB1 Cannabinoid Receptor | Binds 2-AG, inhibiting neurotransmitter release. | Presynaptic terminal |
The endocannabinoid system, particularly 2-AG signaling, is heavily implicated in the cognitive functions of learning and memory. nih.gov As the primary precursor for synaptically-active 2-AG, 1-SAG is integral to these processes. The modulation of synaptic plasticity by 2-AG, such as long-term depression (LTD) at both excitatory and inhibitory synapses, is a fundamental mechanism underlying learning and memory formation.
Research using pharmacological inhibitors or genetic knockout of DAGLα has provided strong evidence for the role of the 1-SAG/2-AG pathway in hippocampal-dependent learning. nih.gov Disruption of DAGLα activity has been shown to impair long-term potentiation (LTP), a form of synaptic plasticity crucial for memory, and to cause deficits in spatial learning and memory tasks. nih.gov These deficits are accompanied by a significant reduction in the levels of 2-AG and its primary metabolite, arachidonic acid, while the levels of its diacylglycerol precursor, which includes 1-SAG, are increased. nih.gov
The endocannabinoid system is a key regulator of the body's response to stress. In animal models, chronic stress has been shown to alter the levels of endocannabinoids and their related signaling molecules in various brain regions. nih.gov The on-demand synthesis of 2-AG from 1-SAG is a crucial component of the brain's attempt to buffer the effects of stress.
Furthermore, the metabolism of 2-AG can lead to the formation of prostaglandins (B1171923) via the action of cyclooxygenase-2 (COX-2), implicating the 1-SAG/2-AG pathway in neuroinflammatory processes. nih.gov While 2-AG itself has complex roles in inflammation, its downstream metabolites can be potent inflammatory mediators. The interplay between the endocannabinoid and inflammatory pathways is an area of active research, with the synthesis of 2-AG from 1-SAG being a critical control point.
The precise spatial arrangement of the molecular machinery for 2-AG synthesis is crucial for its function in retrograde signaling. Studies have shown that DAGLα, the enzyme that converts 1-SAG to 2-AG, is strategically located in the postsynaptic neuron. nih.govnih.gov In striatal medium spiny neurons, for example, DAGLα is found on the somatodendritic surface and is particularly enriched in dendritic spines, often in close proximity to postsynaptic densities where glutamatergic synapses are located. nih.gov
Recent research has also identified DAGLα within the nuclear matrix of cortical neurons. nih.gov In this subcellular compartment, the enzyme is capable of producing 2-AG when supplied with exogenous 1-SAG. nih.gov This finding suggests that in addition to its role at the synapse, 2-AG synthesized from 1-SAG may have functions within the neuronal nucleus. The table below details the observed subcellular locations of DAGLα.
| Brain Region | Subcellular Location of DAGLα | Significance |
| Striatum | Somatodendritic surface, enriched in perisynaptic region of spines. nih.gov | Facilitates rapid, localized 2-AG synthesis for retrograde signaling. nih.gov |
| Hippocampus | Postsynaptic terminals. nih.gov | Essential for endocannabinoid-mediated synaptic plasticity. nih.gov |
| Cerebellum | Postsynaptic terminals. nih.gov | Mediates retrograde suppression of synaptic transmission. nih.gov |
| Cerebral Cortex | Neuronal nuclear matrix. nih.gov | Suggests a potential role for nuclear 2-AG signaling. nih.gov |
Immunological and Inflammatory Responses
Beyond the nervous system, the metabolic products derived from this compound have significant implications for immunological and inflammatory processes.
The arachidonic acid released from the sn-2 position of 1-SAG (following its conversion to 2-AG and subsequent hydrolysis) is a precursor to a large family of potent inflammatory lipid mediators, including prostaglandins and leukotrienes. researchgate.net The enzymes cyclooxygenase (COX) and lipoxygenase (LOX) can metabolize arachidonic acid into these eicosanoids, which are central players in the inflammatory cascade.
Furthermore, 2-AG itself can be directly oxygenated by COX-2 to produce prostaglandin (B15479496) glycerol (B35011) esters (PG-Gs). researchgate.net This represents a direct link between the endocannabinoid system and inflammatory pathways. The synthesis of 1-SAG and its subsequent conversion to 2-AG can therefore be seen as a critical branching point, leading to either the activation of cannabinoid receptors or the production of pro-inflammatory eicosanoids. In human neutrophils, the enzymes responsible for releasing arachidonic acid from diacylglycerol, including 1-SAG, are translocated to the plasma membrane upon cell activation, increasing the capacity to produce these inflammatory mediators. nih.gov
Role in Macrophage Function and Response to Oxidative Stress
In macrophages, the generation of 2-AG from precursors like SAG is intricately linked to the cellular response to oxidative stress. Research indicates a positive correlation between heightened oxygen radical flux and the biosynthesis of 2-AG in both macrophage cell lines and primary macrophages. nih.govnih.gov This suggests that the SAG to 2-AG pathway is a key component of an adaptive response to oxidative conditions.
Studies have shown that challenging macrophages with stimulants of NADPH oxidase (Nox), a major source of cellular reactive oxygen species (ROS), enhances 2-AG biosynthesis in a Nox-dependent manner. nih.govnih.govphysiology.org For instance, treating macrophage cell lines with phorbol (B1677699) 12-myristate 13-acetate (PMA), a Nox activator, leads to a significant, concentration-dependent increase in 2-AG production. nih.govphysiology.org This effect is abrogated by Nox inhibitors, confirming the upstream role of ROS in triggering this lipid signaling pathway. nih.govphysiology.org
This upregulation of 2-AG synthesis is considered an adaptive mechanism. Given the known antioxidant and anti-inflammatory effects of 2-AG, its increased production may serve to counteract and attenuate the cellular damage caused by oxidative stress. nih.govnih.gov The activation state of the macrophage is a critical determinant of arachidonic acid metabolism. nih.gov Macrophages activated by certain immunological agents show reduced prostaglandin synthesis, suggesting that the inflammatory context dictates how arachidonic acid-containing lipids like SAG are processed and which downstream signaling molecules are produced. nih.gov
Table 1: Impact of Oxidative Stress on 2-AG Biosynthesis in Macrophages
| Cell Type | Stressor/Stimulant | Key Finding | Reference |
|---|---|---|---|
| J774A.1 (murine macrophages), THP-1 (human macrophages) | Phorbol 12-myristate 13-acetate (PMA) | PMA treatment increased the rate of oxyradical production and caused a concentration-dependent increase in 2-AG levels. | nih.govphysiology.org |
| J774A.1 macrophages | PMA + Apocynin (Nox inhibitor) | The Nox inhibitor apocynin abrogated the PMA-stimulated production of 2-AG. | nih.gov |
| Macrophage cell lines and primary murine macrophages | Xanthine oxidase system, Arachidonic Acid (AA) | Stressors increased cellular superoxide (B77818) levels and enhanced 2-AG biosynthetic activity in a Nox-dependent manner. | nih.gov |
| Phox-COS7 cells (overexpressing Nox2) | Basal state | Synthesized larger amounts of 2-AG compared to parental COS7 cells, directly linking Nox2 activity to 2-AG production. | nih.gov |
Gastrointestinal System Modulation (e.g., Intestinal Transit, Cholinergic Signaling)
The signaling pathway initiated by the conversion of SAG to 2-AG plays a significant regulatory role in the gastrointestinal (GI) system. nih.gov Endocannabinoids acting on cannabinoid receptors CB1 and CB2 are known to modulate intestinal function, including motility and inflammation. nih.govnih.gov
A compelling demonstration of this role is seen in experimental models of inflammatory bowel disease (IBD). In a mouse model of colitis, elevating the endogenous levels of 2-AG by inhibiting its primary degrading enzyme, monoacylglycerol lipase (MAGL), resulted in a dramatic reduction of colitis symptoms. nih.gov This intervention led to a significant decrease in both macroscopic and histological markers of colon damage and reduced the colonic expression of proinflammatory cytokines. nih.gov The protective effects were shown to be mediated by both CB1 and CB2 receptors, as the administration of antagonists for either receptor abolished the benefits of increased 2-AG levels. nih.gov This highlights that the signaling output of SAG metabolism is profoundly protective in the inflamed gut.
While direct studies linking SAG to cholinergic signaling are limited, the endocannabinoid system is a known modulator of neurotransmission. Acetylcholine is a key excitatory neurotransmitter in the GI tract, regulating motility and secretions. nih.gov Endocannabinoids like 2-AG can act as retrograde messengers, often suppressing the release of classical neurotransmitters. Therefore, it is plausible that 2-AG produced from SAG in the gut wall could modulate cholinergic signaling, thereby influencing intestinal transit and other neurally-controlled GI functions.
Table 2: Protective Effects of Increased 2-AG Levels in Experimental Colitis
| Parameter Measured | Effect of MAGL Inhibition (Increased 2-AG) | Receptor Involvement | Reference |
|---|---|---|---|
| Macroscopic Colon Alterations | Significant reduction | Effect abolished by CB1 or CB2 antagonists | nih.gov |
| Histological Colon Alterations | Significant reduction | ||
| Colonic Expression of Proinflammatory Cytokines | Significant reduction |
Hepatic Metabolism and Toxicity (e.g., in Chronic Cadmium Exposure Models)
In the liver, the SAG-to-2-AG pathway is implicated in a variety of pathologies, including fibrosis and steatosis (fatty liver disease). nih.govmdpi.com The effects appear to be complex and dependent on the specific cellular context and the cannabinoid receptor subtype engaged. Chronic exposure to toxins like cadmium, which induces significant oxidative stress, can disrupt hepatic lipid metabolism, providing a relevant model to study these processes. dntb.gov.uanih.gov
Research has shown that hepatic levels of 2-AG are significantly elevated in experimental models of liver fibrosis. nih.gov The consequences of this increase can be twofold. On one hand, 2-AG has been shown to induce apoptosis (programmed cell death) in activated hepatic stellate cells (HSCs), the primary cells responsible for producing fibrous scar tissue in the liver. nih.govresearchgate.net This process, which involves the generation of mitochondrial reactive oxygen species, suggests an anti-fibrogenic role for 2-AG, as it helps eliminate the cells driving fibrosis. nih.govresearchgate.net
Conversely, other evidence suggests that 2-AG, acting via the CB1 receptor, can be a pro-fibrotic mediator. nih.gov Furthermore, activation of hepatic CB1 receptors by endocannabinoids is linked to the development of fatty liver and insulin (B600854) resistance. mdpi.com In contrast, activation of the CB2 receptor is generally considered protective, anti-inflammatory, and anti-fibrotic. nih.gov Therefore, SAG sits (B43327) at a metabolic control point where its product, 2-AG, can either promote or ameliorate liver injury depending on the balance of signaling through CB1 and CB2 receptors. Models of chronic toxicity, such as cadmium exposure, likely impact liver health by dysregulating this delicate balance in lipid signaling. nih.gov
Table 3: Dual Role of 2-AG Signaling in Liver Pathologies
| Liver Condition | Effect of 2-AG | Mediating Receptor/Mechanism | Outcome | Reference |
|---|---|---|---|---|
| Liver Fibrosis | Induces apoptosis in activated hepatic stellate cells | Mitochondrial ROS production (CB receptor-independent) | Anti-fibrogenic (reduces fibrotic cells) | nih.govresearchgate.net |
| Liver Fibrosis | Promotes fibrosis | CB1 Receptor | Pro-fibrotic | nih.gov |
| Liver Fibrosis | Attenuates fibrosis | CB2 Receptor | Anti-fibrogenic | nih.gov |
| Steatosis (Fatty Liver) | Triggers lipogenesis | CB1 Receptor | Promotes fatty liver | mdpi.com |
General Cellular Processes (e.g., Membrane Dynamics, Lipid Raft Formation)
As a diacylglycerol (DAG), this compound is a potent regulator of the physical properties of cellular membranes. nih.gov DAGs are known to influence membrane fluidity and curvature, which is critical for processes like vesicle formation and membrane fusion. d-nb.infoyoutube.com At high concentrations, DAGs can disrupt the normal bilayer structure of membranes, potentially leading to the formation of distinct lipid phases. d-nb.inforesearchgate.net Physicochemical studies of SAG itself reveal that its two distinct acyl chains, the saturated stearoyl chain and the polyunsaturated arachidonoyl chain, may segregate from each other in certain conditions. nih.gov This property provides a physical basis for how SAG could help organize membrane domains. nih.gov
A key aspect of SAG's role in cellular processes is its specific localization within membrane microdomains known as lipid rafts. nih.gov Lipid rafts are small, dynamic, and highly organized platforms enriched in cholesterol and sphingolipids, which serve to compartmentalize and facilitate cellular signaling. youtube.compaxneuroscience.com
Crucially, research has demonstrated that SAG, the enzyme that converts it to 2-AG (diacylglycerol lipase α, or DAGLα), and the product 2-AG are all co-localized within lipid raft fractions of neuronal-like cells. nih.gov This finding is highly specific; another species of diacylglycerol, 1-palmitoyl-2-oleoyl-sn-glycerol, was not found in these rafts. nih.gov This strongly suggests that lipid rafts serve as the precise location for the synthesis of 2-AG from SAG, functioning as dedicated signaling hubs. By concentrating the precursor, the enzyme, and the product in a small domain, the cell can achieve rapid, efficient, and spatially-confined signaling. nih.gov
Table 4: Localization of the 2-AG Biosynthetic Pathway in Membrane Rafts
| Molecule | Localization in F-11 Cells | Implication | Reference |
|---|---|---|---|
| This compound (SAG) | Co-localized with lipid raft markers | The biochemical machinery for 2-AG production via this pathway is localized within lipid raft microdomains, suggesting these are key sites for endocannabinoid signaling initiation. | nih.gov |
| Diacylglycerol Lipase α (DAGLα) | Co-localized with lipid raft markers | ||
| 2-Arachidonoylglycerol (2-AG) | Co-localized with lipid raft markers | ||
| 1-Palmitoyl-2-oleoyl-sn-glycerol | Not localized to lipid rafts | Highlights the specificity of SAG for this signaling platform. | nih.gov |
Methodological Approaches in 1 Stearoyl 2 Arachidonoylglycerol Research
Advanced Analytical Techniques for Quantification in Biological Samples
Accurate quantification of SAG and related endocannabinoid metabolites in biological matrices is crucial for understanding their physiological and pathological roles. To this end, several advanced analytical techniques have been developed and optimized.
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the primary tool for the sensitive and specific quantification of endocannabinoids and related lipid metabolites, including SAG, in various biological samples. nih.govnih.gov This technique combines the separation power of liquid chromatography with the high selectivity and sensitivity of tandem mass spectrometry.
The methodology typically involves the extraction of lipids from tissues or biofluids, followed by chromatographic separation and detection by a mass spectrometer. thermofisher.com The use of multiple reaction monitoring (MRM) mode in tandem mass spectrometry allows for the specific detection and quantification of target analytes even in complex biological matrices. springernature.com The dynamic range of these methods can be adjusted to measure a wide array of endocannabinoids and related molecules that are present at varying concentrations. nih.govspringernature.com For instance, a method might be tuned to quantify 2-arachidonoylglycerol (B1664049) (2-AG) in the 0.05-500 ng/mL range, while other related lipids are measured in different concentration ranges. nih.govspringernature.com
Ultra-performance liquid chromatography (UPLC) coupled with MS/MS offers enhanced resolution and speed for analyzing endocannabinoid metabolism in tissues like the intestine and lungs. frontiersin.org These methods are optimized to quantify the activity of enzymes involved in the biosynthesis and degradation of monoacylglycerols. frontiersin.org
Table 1: Applications of LC-MS/MS in Endocannabinoid Research
| Application | Description | Key Advantages |
| Quantification in Tissues | Simultaneous measurement of multiple endocannabinoids and related lipids in brain, liver, muscle, and adipose tissue. nih.govspringernature.com | High sensitivity, specificity, and broad dynamic range. nih.govspringernature.com |
| Metabolic Profiling | Analysis of the rates of synthesis and degradation of endocannabinoids by key enzymes. frontiersin.org | Provides insights into the regulation of endocannabinoid levels. frontiersin.org |
| Forensic Analysis | Detection and quantification of phytocannabinoids and their metabolites in urine, oral fluid, and blood. thermofisher.com | High reproducibility and low limits of detection. thermofisher.com |
Gas chromatography-mass spectrometry (GC-MS) is another powerful technique for the analysis of diacylglycerol (DAG) species like SAG. This method is particularly useful for separating and identifying different positional isomers of DAGs. nih.gov Prior to analysis, DAGs are typically derivatized to increase their volatility and thermal stability. nih.govacs.org
A key advantage of GC-MS is the ability to obtain detailed structural information from the mass spectra, which helps in the unambiguous identification of DAG isomers. nih.gov For instance, specific fragment ions can be used to distinguish between 1,2- and 1,3-DAG isomers. nih.gov One highly sensitive approach involves the conversion of SAG to its pentafluorobenzoyl ester, which can then be analyzed by GC-negative ion chemical ionization-mass spectrometry. nih.gov This method offers a very low detection limit, making it suitable for quantifying endogenous SAG in small biological samples like human basophils. nih.gov
Table 2: Key Features of GC-MS for Diacylglycerol Analysis
| Feature | Description | Reference |
| Isomer Separation | Distinguishes between different positional isomers of diacylglycerols. | nih.gov |
| Structural Elucidation | Provides detailed fragmentation patterns for unambiguous identification. | nih.gov |
| High Sensitivity | Derivatization techniques can significantly enhance detection limits. | nih.gov |
Mass Spectrometry Imaging (MSI) is a cutting-edge technique that allows for the visualization of the spatial distribution of molecules, including SAG and its downstream metabolite 2-AG, directly in tissue sections. nih.govgalaxyproject.orgnih.gov This method provides crucial information about the localization of these lipids within specific anatomical structures, which is essential for understanding their function in a tissue-specific context. maastrichtuniversity.nl
Different MSI techniques, such as Desorption Electrospray Ionization (DESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI), are used to generate ions from the tissue surface, which are then analyzed by a mass spectrometer. galaxyproject.orgresearchgate.net This creates a map of the distribution and intensity of specific molecules across the tissue section. galaxyproject.org For example, DESI-MSI has been used to show that chronic restraint stress leads to an upregulation of 2-AG levels in specific brain regions like the anterior cingulate cortex and nucleus accumbens, while the levels of its precursors, including SAG, are downregulated. nih.gov
Table 3: Advantages of Mass Spectrometry Imaging in Lipid Research
| Advantage | Description | Reference |
| Spatial Information | Visualizes the distribution of lipids within tissue architecture. | nih.govgalaxyproject.org |
| Molecular Specificity | Identifies and maps hundreds of molecules simultaneously. | maastrichtuniversity.nl |
| Functional Insights | Correlates lipid distribution with physiological or pathological states. | nih.gov |
In Vitro Cellular Models for Studying 1-Stearoyl-2-arachidonoylglycerol Metabolism and Signaling
In vitro cellular models are indispensable tools for dissecting the molecular mechanisms of SAG metabolism and signaling in a controlled environment. Various cell lines, including neuroblastoma cells, Human Embryonic Kidney (HEK293) cells, and macrophage cell lines, are commonly used in this research.
Neuroblastoma cells, such as the NG108-15 and Neuro-2a cell lines, have been instrumental in studying the effects of 2-AG, the product of SAG hydrolysis. nih.govnih.gov For example, studies with NG108-15 cells demonstrated that 2-AG can induce a rapid increase in intracellular calcium, a key second messenger, through the activation of cannabinoid receptors. nih.gov Research using Neuro-2a cells has helped to investigate the processes of 2-AG cellular uptake and hydrolysis. nih.gov
Macrophage-like cell lines, such as HL-60, U937, and THP-1, are used to investigate the role of the endocannabinoid system in immune responses. nih.govmdpi.com Studies have shown that 2-AG can induce the migration of these cells, suggesting a role in inflammatory processes. nih.gov Furthermore, research in macrophage cell lines has uncovered a pathway where 2-AG is metabolized by cyclooxygenase-2 (COX-2) to produce anti-inflammatory prostaglandins (B1171923). nih.gov
In Vivo Animal Models for Investigating Physiological Roles
In vivo animal models are crucial for understanding the complex physiological and behavioral roles of SAG and the broader endocannabinoid system. These models allow researchers to study the effects of this lipid in a whole-organism context.
Knockout mice, particularly those with genetic deletion of enzymes involved in 2-AG synthesis (like diacylglycerol lipase (B570770) α, or DAGLα) or degradation, have been pivotal. nih.govscilit.com Studies with DAGLα knockout mice have revealed that reduced brain levels of 2-AG, which is derived from SAG, lead to anxiety-like behaviors. nih.gov These models provide strong evidence for the role of the SAG/2-AG pathway in regulating mood and emotional responses. nih.gov
Stress models, such as chronic restraint stress, are used to investigate how the endocannabinoid system responds to and modulates the effects of stress. nih.govnih.gov Research has shown that chronic stress can alter the levels of 2-AG and its precursors, including SAG, in various brain regions. nih.gov These findings suggest that the SAG/2-AG signaling pathway is a key component of the body's stress adaptation response. nih.gov
Genetic and Pharmacological Manipulations
Genetic and pharmacological manipulations are powerful tools for probing the specific functions of the enzymes and receptors involved in SAG signaling.
Enzyme overexpression or inhibition allows for the controlled manipulation of SAG and 2-AG levels. For instance, pharmacological inhibitors of monoacylglycerol lipase (MAGL), the primary enzyme that breaks down 2-AG, are used to increase 2-AG levels and study the downstream consequences. nih.govnih.gov These studies have shown that elevating 2-AG can have neuroprotective and anxiolytic effects. nih.govnih.gov Conversely, inhibiting DAGL, the enzyme that synthesizes 2-AG from SAG, can be used to study the effects of reduced 2-AG signaling. nih.gov
Targeted inhibitors for specific enzymes provide a high degree of specificity in these investigations. frontiersin.org For example, selective inhibitors for different hydrolases allow researchers to dissect the relative contributions of various enzymes to 2-AG metabolism in different cell types and tissues. nih.gov Genetic manipulations, such as the generation of knockout mice for specific enzymes or receptors, provide a complementary approach to pharmacological studies, offering insights into the long-term consequences of altered SAG signaling. nih.gov
Lipidomics Approaches to Map Lipid Signaling Networks
Lipidomics, the large-scale study of cellular lipids, provides powerful tools for mapping the complex signaling networks in which this compound (SAG) participates. These approaches enable the precise identification and quantification of SAG and its related metabolites, offering insights into the dynamic changes that govern its signaling functions. clockss.org The core of lipidomics research involves a combination of advanced separation techniques, sensitive detection methods, and sophisticated computational analysis to integrate data into comprehensive network models. nih.govconsensus.app
A primary challenge in studying diacylglycerols (DAGs) like SAG is the immense structural diversity and the presence of numerous isomers with similar physicochemical properties. researchgate.net Therefore, high-resolution separation methods are critical. High-performance liquid chromatography (HPLC) is a cornerstone technique for resolving these complex lipid mixtures. nih.gov For SAG, which is a specific stereoisomer, chiral chromatography is essential to distinguish it from its enantiomer (2-stearoyl-1-arachidonoylglycerol) and other positional isomers. aocs.orgnih.gov The separation is often achieved by derivatizing the hydroxyl group of the DAGs, for example, into 3,5-dinitrophenyl urethane (B1682113) derivatives, which can then be resolved on a chiral stationary phase. nih.gov
Following separation, mass spectrometry (MS) is the predominant technique for detection and quantification. nih.gov Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is particularly powerful, offering high sensitivity and selectivity. frontiersin.org This method allows for the quantification of SAG and its primary signaling product, 2-arachidonoylglycerol (2-AG). nih.gov To ensure accuracy, stable isotope-labeled internal standards, such as 1-Stearoyl-2-arachidonoyl-sn-glycerol-d8 (SAG-d8), are often used in quantification by GC- or LC-MS. scbt.com Selected reaction monitoring (SRM) is a targeted MS/MS technique that enhances sensitivity and reduces chemical noise by focusing on specific precursor-to-product ion transitions, making it ideal for tracking specific lipid molecules within a complex biological sample. nih.gov
The final step in mapping signaling networks involves computational and bioinformatics tools. These platforms are used to process the vast datasets generated by MS, identify lipids, and integrate the findings with other 'omics' data (e.g., proteomics, genomics) to construct and visualize signaling pathways. nih.govconsensus.app Software tools help in identifying statistically significant changes in lipid levels under different physiological or pathological conditions, thereby elucidating the functional roles of lipids like SAG. clockss.orglipidmaps.org For instance, a study investigating the biosynthesis of 2-AG utilized LC-MS/MS to quantify the production of 2-AG from exogenously added SAG in neuronal nuclei fractions, thereby mapping a specific step in the endocannabinoid pathway. nih.gov
The integration of these methodologies—from precise chemical separation to sensitive detection and advanced data analysis—provides a comprehensive framework for mapping the intricate signaling networks involving this compound and understanding its role in cellular physiology and disease. nih.gov
Data Tables
Table 1: Chromatographic Methods for Diacylglycerol Isomer Separation
| Technique | Stationary Phase/Column | Mobile Phase Example | Application | Reference |
| Chiral HPLC | N-(R)-1-(α-naphthyl)ethylaminocarbonyl-(S)-valine bonded to silica | Hexane/Ethylene Dichloride/Ethanol | Separation of 1,2- and 2,3-diacyl-sn-glycerol enantiomers. | nih.gov |
| Chiral HPLC | YMC-Pack A-K03™ | Hexane-1,2-dichloroethane-ethanol (40:10:1 by volume) | Resolution of molecular species within 1,2- and 2,3-diacyl-sn-glycerol groups. | aocs.org |
| Chiral HPLC | CHIRALPAK IF-3 | Acetonitrile | Rapid, simultaneous separation of triacylglycerol (TAG) enantiomers and positional isomers. | researchgate.netnih.gov |
| UPLC-MS/MS | - | - | Quantitation of the rate of metabolism of endocannabinoids by enzymes like diacylglycerol lipase (DGL). | frontiersin.org |
Table 2: Computational Tools and Databases in Lipidomics
| Tool/Database | Function | Application in Lipid Signaling Research | Reference |
| LIPID MAPS® | A comprehensive lipidomics resource, including databases and analytical tools. | Provides structure and ontological data for lipids, aiding in identification and classification. | lipidmaps.org |
| LipidFinder | Software for processing high-resolution LC/MS datasets. | Distinguishes and quantifies lipid features from noise and contaminants, categorizing them into LIPID MAPS® classes. | lipidmaps.org |
| BioPAN | Web-based tool for pathway analysis of lipidomics data. | Explores systematic changes in lipid pathways at subclass and species levels, highlighting pathway activity. | lipidmaps.org |
| Lipid-Metabolite-Protein Network | A framework for multi-omics integration. | Visualizes connections across omics layers to identify lipids and metabolites associated with specific proteins or pathways. | nih.govconsensus.app |
Concluding Remarks and Future Research Directions
Unaddressed Questions and Gaps in Current Understanding of 1-Stearoyl-2-arachidonoylglycerol Biology
A primary gap in our knowledge is the precise spatiotemporal dynamics of SAG generation and metabolism within distinct subcellular compartments. While it is known to be produced at the plasma membrane, its presence and function in other organelles, such as the endoplasmic reticulum and Golgi apparatus, are less clear. Furthermore, the full spectrum of proteins that directly interact with SAG beyond PKC and RasGRP is yet to be elucidated. The specific contributions of different PLC and DGK isoforms to the regulation of SAG pools in various cell types and physiological contexts also require further investigation.
Emerging Areas of Research for this Diacylglycerol
An emerging area of interest is the potential for extracellular signaling roles of SAG or its transport between cells, possibly via extracellular vesicles. biorxiv.org The development of sophisticated imaging techniques and chemical probes will be instrumental in visualizing the real-time dynamics of SAG in living cells. Moreover, investigating the interplay between SAG metabolism and other lipid signaling pathways, such as those involving sphingolipids and lysophospholipids, promises to reveal a more integrated view of cellular lipid networks.
Q & A
What experimental approaches are recommended to study SAG's role in cellular signaling pathways?
Basic Research Question
To investigate SAG's involvement in phosphatidyl-inositol (PI) synthesis and diacylglycerol kinase (DAGK) activity, use synaptosomal preparations from brain tissues (e.g., cerebral cortex or hippocampus) and quantify phosphatidic acid (PA) formation via radiolabeled substrates (e.g., [³H]inositol). Enzyme-specific inhibitors or activators (e.g., insulin) can modulate DAGK activity, while Western blotting confirms protein expression levels .
How can researchers analyze the polymorphic behavior of SAG in membrane dynamics?
Advanced Research Question
Employ differential scanning calorimetry (DSC) to identify phase transitions (α, sub-α1, sub-α2) and X-ray powder diffraction to study acyl chain packing (e.g., hexagonal arrays). Solid-state magic-angle spinning (MAS) ¹³C NMR reveals chain-specific mobility differences, particularly between stearoyl (saturated) and arachidonoyl (unsaturated) chains. These techniques resolve structural segregation and environmental heterogeneity in lipid bilayers .
What are the best practices for safely handling SAG in laboratory settings?
Basic Research Question
Use local exhaust ventilation and closed systems to minimize airborne exposure. Wear nitrile gloves, safety goggles, and lab coats. Store SAG at -20°C in airtight containers, and dispose of waste via certified hazardous waste protocols. Avoid skin/eye contact and ensure access to emergency eyewash stations and showers .
How can conflicting data on age-related DAGK activity reduction be resolved?
Advanced Research Question
Combine functional assays (e.g., PA synthesis rates) with molecular techniques (e.g., Western blotting, phosphorylation state analysis) to distinguish between enzyme expression and activity. For example, insulin restores PA synthesis in aged synaptosomes by enhancing DAGK activation, not protein levels .
What methodologies are used to study SAG's biosynthesis and degradation pathways?
Advanced Research Question
Trace SAG synthesis via phospholipase C (PLC) and diacylglycerol lipase (DAGL) using isotopic labeling (e.g., ²H/¹³C-arachidonate). For degradation, employ monoacylglycerol lipase (MGL) inhibitors (e.g., JZL184) and quantify metabolites via LC-MS. Genetic knockout models (e.g., MGL⁻/⁻ mice) validate enzyme contributions .
How does SAG's acyl chain asymmetry influence membrane biophysics?
Advanced Research Question
Use molecular dynamics (MD) simulations to model chain packing and membrane disorder. Compare SAG with isomers (e.g., 1-oleoyl-2-stearoyl glycerols) to assess sn-1/sn-2 positioning effects. Experimental validation via small-angle X-ray scattering (SAXS) quantifies lamellar spacing and phase behavior .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
